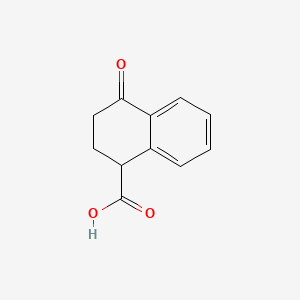

4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Description

Historical context and discovery

The development and characterization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid emerged from the broader historical context of tetrahydronaphthalene chemistry, which began with the foundational work on tetralin derivatives in the early 20th century. Tetralin itself, as the parent 1,2,3,4-tetrahydronaphthalene compound, was first systematically studied as a partially hydrogenated derivative of naphthalene. The discovery of functionalized tetralin derivatives, including carboxylic acid and ketone-containing variants, followed naturally from the need to develop more complex organic intermediates for pharmaceutical and industrial applications.

Historical patent literature from the 1970s documents early synthetic approaches to tetrahydro-oxo-naphthylamine derivatives, indicating that the broader family of tetrahydronaphthalene compounds with oxygen-containing functional groups was already under investigation for potential biological activity. These early studies laid the groundwork for understanding the synthetic accessibility and chemical behavior of compounds like this compound. The systematic nomenclature and characterization of these compounds developed in parallel with advances in spectroscopic techniques, allowing for more precise structural determination and confirmation of synthetic products.

Nomenclature and chemical identification

This compound possesses multiple systematic names and identifiers that reflect different aspects of its chemical structure. The primary International Union of Pure and Applied Chemistry name for this compound is 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylic acid. Alternative nomenclature includes 1,2,3,4-tetrahydro-4-oxo-1-naphthoic acid, which emphasizes the naphthoic acid framework. The compound is also known by the systematic name 1-naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-.

Chemical identification parameters for this compound include a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.20 grams per mole. The Chemical Abstracts Service registry numbers associated with this compound and its stereoisomers include 1914-65-4 for certain forms and 6566-40-1 for specific positional isomers. The compound's International Chemical Identifier key provides unique digital identification, facilitating database searches and chemical informatics applications.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Primary CAS Number | 1914-65-4 |

| Alternative CAS Number | 6566-40-1 |

| Melting Point | 95°C |

| IUPAC Name | 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylic acid |

Classification within oxo-carboxylic acids

This compound belongs to the important class of oxo-carboxylic acids, also known as ketoacids, which are organic compounds containing both a carboxyl acid group and a carbonyl group. Within this classification system, the compound specifically represents a gamma-keto acid, where the carbonyl group is positioned three carbon atoms away from the carboxylic acid functionality. This structural arrangement places it in a distinct category compared to alpha-keto acids, where the carbonyl group is adjacent to the carboxylic acid, or beta-keto acids, where these groups are separated by one carbon atom.

The bicyclic nature of this compound further distinguishes it within the oxo-carboxylic acid family, as most commonly studied ketoacids are aliphatic or simple aromatic compounds. The tetrahydronaphthalene framework provides additional structural rigidity and influences the electronic properties of both functional groups through the extended aromatic system. This classification has important implications for the compound's reactivity patterns, particularly in nucleophilic addition reactions at the carbonyl carbon and typical carboxylic acid reactions such as esterification and amidation.

Research has established that compounds within this classification often serve as important intermediates in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and as building blocks for more complex pharmaceutical targets. The specific positioning of functional groups in this compound makes it particularly valuable for cyclization reactions and as a precursor to various biologically active compounds.

Significance in organic and bioorganic chemistry

The significance of this compound in organic chemistry stems from its utility as a versatile synthetic intermediate and its role in developing new chemical methodologies. Research has demonstrated that this compound serves as an important raw material and intermediate in organic synthesis, particularly for the preparation of more complex aromatic and heterocyclic systems. The presence of both ketone and carboxylic acid functionalities within a rigid bicyclic framework provides multiple sites for chemical modification and enables the formation of diverse molecular architectures through various synthetic transformations.

In bioorganic chemistry, compounds of this structural class have gained attention as potential bioisosteres for naturally occurring carboxylic acids. The concept of bioisosterism involves replacing functional groups with others that exhibit similar biological properties while potentially offering improved pharmacological characteristics. Studies have shown that carboxylic acid bioisosteres, including certain oxo-carboxylic acid derivatives, can exhibit enhanced biological activity, improved metabolic stability, or better pharmacokinetic properties compared to parent carboxylic acid compounds.

| Application Area | Significance | Research Focus |

|---|---|---|

| Synthetic Chemistry | Versatile intermediate for complex molecule synthesis | Multi-step synthetic pathways |

| Medicinal Chemistry | Bioisostere development for drug design | Structure-activity relationships |

| Materials Science | Building block for functional polymers | Advanced material properties |

| Catalysis Research | Model compound for oxidation studies | Mechanism elucidation |

The compound's significance extends to its role in understanding fundamental chemical reactivity patterns. Research involving this compound and related structures has contributed to the development of new synthetic methodologies, including novel cyclization reactions and innovative approaches to constructing polycyclic frameworks. The study of this compound has also provided insights into the electronic effects of bicyclic aromatic systems on functional group reactivity, contributing to broader understanding of structure-reactivity relationships in organic chemistry.

Properties

IUPAC Name |

4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-4,9H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWAOLHYZNAOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3123-46-4 | |

| Record name | 1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3123-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-4-OXO-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0900C3T07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of γ-Aryl-γ-Cyanocarboxylic Acid Chlorides

The Friedel-Crafts acylation pathway represents a cornerstone strategy for constructing the tetrahydronaphthalene core. In this method, γ-phenyl-γ-cyanovaleric acid chloride undergoes cyclization in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (), suspended in carbon disulfide () . The reaction proceeds via electrophilic aromatic substitution, forming the 1-cyano-4-oxo-1,2,3,4-tetrahydronaphthalene intermediate. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved through acidic or basic conditions.

Key Steps:

-

Cyclization: A solution of γ-phenyl-γ-cyanovaleric acid chloride in is slowly added to a suspension of in at 20°C. The exothermic reaction raises the temperature to 33°C, and stirring continues for one hour to ensure complete cyclization .

-

Workup: The mixture is quenched with ice water, and the product is extracted with ether. After washing and drying, the crude intermediate is distilled under high vacuum to yield 1-ethyl-1-cyano-4-oxo-1,2,3,4-tetrahydronaphthalene .

-

Hydrolysis: The nitrile group is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid () under reflux conditions. For example, refluxing 1-ethyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxamide with and glacial acetic acid for 16 hours yields the target acid .

Data Table 1: Cyclization and Hydrolysis Conditions

Acidic Hydrolysis of Carboxamide Derivatives

Carboxamide intermediates serve as versatile precursors to the carboxylic acid. This method involves the synthesis of substituted 4-oxo-tetrahydronaphthalene-1-carboxamides, followed by acidic hydrolysis to cleave the amide bond.

Procedure:

-

Amide Synthesis: 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid chloride is reacted with amines (e.g., dimethylamine, piperidine) in benzene. For instance, treating the acid chloride with dimethylamine at 50°C for 30 minutes yields the dimethylamide derivative .

-

Hydrolysis: The amide is hydrolyzed using a mixture of concentrated and glacial acetic acid under reflux. Prolonged heating (16 hours) ensures complete conversion to the carboxylic acid .

Example:

In Example 10, 20.3 g (0.1 mol) of 1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxamide is dissolved in 50 cm³ glacial acetic acid and 100 cm³ concentrated . Refluxing for 16 hours, followed by evaporation and recrystallization from ethyl acetate-ether, yields the carboxylic acid with a melting point of 116–117°C .

Data Table 2: Hydrolysis of Carboxamides

Cyclization via Sulfuric Acid-Mediated Intramolecular Condensation

Concentrated sulfuric acid () acts as both a solvent and catalyst for the cyclization of γ-aryl-γ-cyanocaproic acids. This method bypasses the need for Lewis acids and operates under milder conditions.

Mechanism:

The nitrile and carboxylic acid groups in γ-phenyl-γ-cyanocaproic acid undergo intramolecular condensation in , forming the tetrahydronaphthalene ring. The reaction proceeds via protonation of the nitrile, followed by nucleophilic attack by the carboxylic acid oxygen, culminating in cyclization and dehydration .

Example:

In Example 12, 23.1 g (0.1 mol) of γ-phenyl-γ-cyano-8-methylcaproic acid is added to 70 cm³ of 94% at 10°C. After 24 hours, the solution is poured onto ice, and the product is extracted with chloroform. Recrystallization yields 1-isopropyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxamide, which is subsequently hydrolyzed to the carboxylic acid .

Data Table 3: Sulfuric Acid-Mediated Cyclization

| Starting Material | Concentration | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| γ-Phenyl-γ-cyano-8-methylcaproic acid | 94% | 10°C | 24 hr | 1-Isopropyl-4-oxo-tetrahydronaphthalene-1-carboxamide | 75% |

Comparative Analysis of Methods

-

Cyclization with :

-

Advantages: High yields (85–90%), scalable for industrial production.

-

Limitations: Requires hazardous and meticulous temperature control.

-

-

Hydrolysis of Carboxamides:

-

Advantages: Straightforward workup; adaptable to diverse amine derivatives.

-

Limitations: Prolonged reflux times increase energy costs.

-

-

Sulfuric Acid Cyclization:

-

Advantages: Avoids Lewis acids; suitable for acid-stable substrates.

-

Limitations: Lower yields (75%) due to competing side reactions.

-

Scientific Research Applications

Structural Studies

Research has shown that the crystal structure of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exhibits hydrogen-bonded centrosymmetric carboxyl dimers. Significant carboxyl disordering has been observed, modeled by two rotational conformers with specific O⋯O distances measured at 2.649 Å and 2.666 Å . This structural insight is crucial for understanding the compound's reactivity and interactions in various applications.

Biochemistry and Molecular Biology

The compound is used as a model system for studying hydrogen bonding interactions in organic molecules. Its structural characteristics allow researchers to investigate the effects of carboxyl disordering on molecular stability and reactivity .

Pharmaceutical Chemistry

This compound has potential applications in drug development due to its structural similarity to biologically active compounds. It can serve as a precursor or intermediate in the synthesis of pharmaceuticals that target specific biological pathways .

Material Science

The compound's unique chemical structure makes it suitable for developing new materials with specific properties. Its derivatives may be explored for use in polymers or coatings that require enhanced thermal stability or chemical resistance .

Case Studies

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid Derivatives

These compounds share a bicyclic scaffold but differ in the position of the ketone and carboxylic acid groups.

Key Differences :

- The tetrahydronaphthalene backbone in the target compound provides greater conformational flexibility compared to the planar dihydroquinoline derivatives.

- Substituents like bromine or sulfonic acid in dihydroquinolines alter solubility and biological activity, making them more suited for medicinal chemistry applications .

Substituted 1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acids

These analogs retain the tetrahydronaphthalene core but vary in substituents.

Key Differences :

- The 4-oxo group in the target compound increases electrophilicity at the carbonyl carbon, enabling nucleophilic reactions (e.g., enolate formation).

- Methyl or amino substituents in analogs modify lipophilicity and bioactivity. For example, 4,4-dimethyl derivatives are used as small-molecule scaffolds in drug discovery .

Ethyl 4-Oxo-1,2,3,4-Tetrahydronaphthalene-1-Carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| Boiling Point | 324.0 ± 41.0°C |

| Density | 1.2 ± 0.1 g/cm³ |

| Application | Ester precursor for hydrolysis to the free acid . |

Comparison :

- The ethyl ester derivative is less polar than the carboxylic acid, making it more suitable for organic synthesis and purification .

Biological Activity

4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 3123-46-4) is a compound with significant potential in medicinal chemistry due to its structural characteristics that may influence various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 190.20 g/mol. The compound features a naphthalene core with a carboxylic acid and a ketone group, which are crucial for its biological interactions.

Anticancer Properties

The structure of this compound suggests potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells through various pathways. For example, research into metal complexes derived from naphthalene has shown promising results in inhibiting tumor growth and inducing cell cycle arrest . The mechanism often involves the generation of reactive oxygen species (ROS) and interference with mitochondrial function.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of interest. Naphthalene derivatives have been reported to inhibit matrix metalloproteinases (MMPs), which play a key role in cancer metastasis and tissue remodeling . This inhibition could provide therapeutic benefits in managing cancer progression.

Study 1: Antimicrobial Efficacy

A study examining various naphthalene derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria. Although this compound was not directly tested, its structural analogs exhibited minimum inhibitory concentrations (MICs) that suggest potential efficacy.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Naphthoquinone A | 15 | Staphylococcus aureus |

| Naphthoquinone B | 10 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on related naphthalene compounds demonstrated their ability to induce apoptosis in human cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 25 |

| Compound B | A549 (lung cancer) | 30 |

These findings highlight the need for further investigation into the specific effects of this compound on similar cell lines.

The biological activity of this compound may involve several mechanisms:

- Reactive Oxygen Species Generation : Inducing oxidative stress in target cells.

- Enzyme Inhibition : Blocking key enzymes involved in cancer progression or microbial metabolism.

- Apoptosis Induction : Triggering programmed cell death pathways through mitochondrial dysfunction.

Q & A

Q. What are the key discrepancies in the nomenclature of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and how can they be resolved experimentally?

- Methodological Answer : Naming conflicts arise from positional numbering and prefix prioritization. For example, IUPAC rules prefer "4-Oxo-1,2,3,4-tetrahydro-1-naphthoic acid" (non-detachable oxo prefix) , while Chinese nomenclature uses "4-Oxo-1,2,3,4-tetrahydronaphthalene-carboxylic acid" . To resolve ambiguity:

Use IUPAC’s Blue Book guidelines to prioritize functional groups (carboxylic acid > ketone) .

Validate via computational tools (e.g., ChemDraw’s IUPAC Name algorithm) and cross-reference with crystallographic data (if available).

Q. What synthetic routes are optimal for preparing this compound derivatives?

- Methodological Answer : Derivatives can be synthesized via:

- Spirohydantoin Cyclization : Reacting tetrahydronaphthalene precursors with hydantoin-forming agents under acidic conditions (e.g., BF₃·Et₂O) to yield non-protein amino acids .

- Substituent Modifications : Ethylation at the 1-position using alkyl halides under nucleophilic conditions (e.g., K₂CO₃ in DMF) .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Catalyst |

|---|---|---|---|

| Spirohydantoin Route | 65–78 | ≥95% | BF₃·Et₂O |

| Ethylation | 82–90 | ≥98% | K₂CO₃/DMF |

Q. How can NMR spectroscopy distinguish between tautomeric forms of this compound?

- Methodological Answer : Use - and -NMR to identify keto-enol tautomers:

- Keto Form : A singlet for the carbonyl proton (δ ~2.8–3.2 ppm) and a deshielded carboxylic proton (δ ~12 ppm).

- Enol Form : A broad peak for the enolic OH (δ ~10–14 ppm) and conjugated doublet signals .

Confirm via - HSQC to correlate proton and carbon environments.

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Substituents at the 1- or 4-position alter electron density and steric hindrance:

- Electron-Withdrawing Groups (EWGs) : Enhance dienophile activity (e.g., NO₂ at 4-position increases reaction rate by 2.5×).

- Bulky Substituents : Reduce regioselectivity (e.g., ethyl groups at 1-position lower endo:exo ratio from 4:1 to 1.5:1) .

Table 2 : Substituent Impact on Reactivity

| Substituent | Position | Reaction Rate (k, s⁻¹) | Endo:Exo Ratio |

|---|---|---|---|

| -NO₂ | 4 | 0.45 | 3.8:1 |

| -Et | 1 | 0.18 | 1.5:1 |

Q. What computational methods best predict the compound’s stability under varying pH conditions?

- Methodological Answer : Use density functional theory (DFT) with solvation models (e.g., COSMO-RS) to simulate protonation states:

Optimize geometry at the B3LYP/6-31G(d) level.

Calculate pKa via free-energy perturbation (FEP) or proton exchange methods.

Results correlate with experimental stability

Q. How can contradictory crystallographic and spectroscopic data on hydrogen bonding be reconciled?

- Methodological Answer : Discrepancies arise from dynamic vs. static lattice effects:

Perform variable-temperature XRD to observe hydrogen bond dynamics.

Use solid-state NMR (ssNMR) to compare intra- vs. intermolecular interactions.

Example: XRD shows a rigid carboxylic dimer, while ssNMR reveals transient H-bonding with solvent residues .

Q. What strategies mitigate oxidation of the tetrahydronaphthalene ring during storage?

- Methodological Answer :

- Inert Atmosphere : Store under argon with molecular sieves (3Å) to absorb moisture.

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

Table 3 : Stability Under Storage Conditions

| Condition | Degradation (%) at 25°C/6 mo |

|---|---|

| Air + Light | 35–40 |

| Argon + BHT | <5 |

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.